molecular formula C8H6N2O3 B13720862 4-(2-Pyridyl)oxazolidine-2,5-dione

4-(2-Pyridyl)oxazolidine-2,5-dione

Cat. No.: B13720862
M. Wt: 178.14 g/mol
InChI Key: ATXMEOOXGVYIHK-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione ring fused with a pyridyl substituent at the 4-position.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(10-8(12)13-7)5-3-1-2-4-9-5/h1-4,6H,(H,10,12)

InChI Key

ATXMEOOXGVYIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which provides a convenient access to various oxazolidine-2,5-diones under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via condensation reactions involving 2-pyridinecarboxylic acid derivatives. A prevalent method employs:

  • 2-Pyridinecarboxylic acid reacted with primary amines under dehydrating conditions (e.g., phosphorus oxychloride or thionyl chloride) to form the oxazolidine ring.

  • Tandem phosphorus-mediated carboxylative condensation with α-ketoesters and amines, utilizing atmospheric CO₂ as a carbonyl source . This method achieves yields of 55–78% under optimized conditions (Table 1).

Table 1: Reaction Conditions for Oxazolidine-2,5-dione Synthesis

SubstrateCatalystSolventTemp. RangeYield (%)Ref.
2-Pyridinecarboxylic acid + AmineTfOHDCM0°C → rt62–78
α-Ketoester + AminePPh₃THFrt55–70

Ring-Opening Reactions

The oxazolidine ring undergoes nucleophilic attack at the carbonyl positions, leading to ring cleavage:

  • Ammonolysis : Reaction with primary amines (e.g., phenethylamine) opens the ring to form N-substituted amino acid derivatives (e.g., 3-(2-(phenethylamino)ethyl)-5-aryloxazolidine-2,4-diones) .

  • Alcoholysis : Methanol or ethanol in basic media cleaves the ring, producing ester-functionalized pyridine derivatives.

Mechanistic Insight :
Ring-opening proceeds via nucleophilic attack at the C2 or C5 carbonyl, followed by proton transfer and bond reorganization. The pyridyl group directs regioselectivity through electronic effects .

Functionalization of the Pyridyl Substituent

The pyridine ring participates in electrophilic substitution and coordination chemistry:

  • Nitration/Sulfonation : Directed by the nitrogen lone pair, substitutions occur at the 3- or 5-positions under acidic conditions .

  • Metal Coordination : The pyridyl nitrogen binds transition metals (e.g., Ru or Pd), enabling catalytic applications in cross-coupling reactions .

Example :
Ru-catalyzed O→S alkyl migration converts oxazolidine-2,5-diones to thiazolidinones, leveraging pyridyl-metal interactions for regioselective transformations .

Cycloaddition and Rearrangement Reactions

  • [4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, exploiting the electron-deficient oxazolidine ring.

  • Thermal Rearrangement : Heating induces ring contraction to pyridine-fused lactams, confirmed by NMR and mass spectrometry.

Table 2: Cycloaddition Reactivity

DienophileConditionsProductYield (%)Ref.
Maleic anhydride100°C, 12 hBicyclic oxazine derivative65
Acetylene dicarboxylatert, 24 hFuran-pyridine hybrid58

Catalytic Modifications

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the pyridyl position .

  • Base-Mediated Alkylation : Quaternary ammonium salts (e.g., TBAB) facilitate S-alkylation of the oxazolidine ring .

Key Finding :
Pseudoreversible radical pathways, analogous to the Barton-McCombie reaction, enable selective sulfur migration in the presence of Pd(PPh₃)₄ .

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development:
4-(2-Pyridyl)oxazolidine-2,5-dione has been utilized as an intermediate in the synthesis of oxazolidinone antibiotics, notably Linezolid. This compound is effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The synthesis involves the conversion of oxazolidinone intermediates to achieve enantiomerically pure forms, enhancing the efficacy and safety profiles of these antibiotics .

Enzyme Inhibition:
Research indicates that derivatives of this compound can serve as potent inhibitors of various enzymes. For instance, studies have shown that modifications to the oxazolidine structure can yield compounds with significant inhibitory activity against specific enzymes involved in bacterial protein synthesis. This has implications for developing new antibacterial agents .

Biological Studies

Cancer Research:
The compound has been explored in the context of cancer therapeutics. Its derivatives have demonstrated activity against cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, specific analogs have shown promise in inhibiting tumor growth in preclinical models, suggesting potential for further development as anticancer drugs.

Neuroprotective Effects:
Recent studies have investigated the neuroprotective properties of this compound derivatives. These compounds have been shown to engage with neurobiological targets, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science

Polymer Development:
In materials science, this compound is being researched for its role in creating novel polymers with enhanced properties. The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Such materials are valuable in applications ranging from packaging to biomedical devices.

Coatings and Adhesives:
The compound's chemical properties make it suitable for developing advanced coatings and adhesives. Its ability to form strong bonds at the molecular level enhances adhesion characteristics and durability under various environmental conditions.

Table 1: Summary of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAntibiotic Synthesis (Linezolid)Effective against resistant bacteria
Biological StudiesCancer TherapeuticsInhibitory effects on cancer cell lines
Neuroprotective AgentsPotential benefits in neurodegenerative diseases
Materials SciencePolymer DevelopmentEnhanced thermal stability and mechanical properties
Coatings and AdhesivesImproved adhesion and durability

Case Study: Linezolid Synthesis

A notable case study involves the synthesis of Linezolid using this compound as a key intermediate. The process emphasizes stereoselective pathways that yield high-purity products suitable for clinical use. The study highlights the importance of optimizing reaction conditions to enhance yield and minimize byproducts, showcasing the compound's utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Dione Derivatives

2.1 Structural and Electronic Comparisons

The pyridyl substituent distinguishes 4-(2-Pyridyl)oxazolidine-2,5-dione from other derivatives. Key structural comparisons include:

  • Phenyl-Substituted Derivatives :
    Crystal structures of 4-benzyl or 4-phenyl oxazolidine-2,5-diones (e.g., N-carboxy-l-phenylalanine anhydride) reveal dihedral angles between the oxazolidine ring and the aromatic substituent ranging from 50° to 60° . The pyridyl group, being a planar heterocycle with a lone pair on nitrogen, may induce similar angles but with altered electronic effects (e.g., increased dipole moments or hydrogen-bonding capacity).

  • Aminocarbonylethyl-Substituted Derivatives: (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione (Catalog #RC428) features a polar side chain, enhancing solubility in polar solvents compared to the pyridyl variant .
  • Thiazolidinone Hybrids: Compounds like 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones incorporate sulfur-containing rings, which may confer distinct redox properties or biological activity (e.g., antimicrobial or anticancer effects) .
2.2 Physicochemical Properties
  • Molecular Weight and Solubility: The molecular weight of this compound is estimated at 178 g/mol (C₈H₆N₂O₃). Pyridyl substitution likely reduces lipophilicity compared to phenyl derivatives (e.g., N-carboxy-dl-phenylalanine anhydride, ~245 g/mol) but increases it relative to aminocarbonylethyl derivatives (~178 g/mol vs. RC428 at 214 g/mol) .
  • Thermal Stability: Oxazolidine diones generally exhibit moderate thermal stability, with decomposition temperatures >150°C.

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Weight (g/mol) Dihedral Angle (°) Toxicity (GHS) Applications
This compound 2-Pyridyl 178 (estimated) ~50–60 (inferred) Not available Drug development, MOFs
N-carboxy-l-phenylalanine anhydride Benzyl ~245 58.42 Not reported Peptide synthesis
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione Aminocarbonylethyl 214 N/A Not reported Research chemical
3-[5-(Arylidene)-thiazolidinone] hybrids Thiazolidinone ~350–400 N/A Not reported Antimicrobial agents
Oxazolidine-2,5-dione (parent) None 101.06 N/A H302 Chemical synthesis

Research Findings and Gaps

  • Structural Insights : Pyridyl substitution likely alters electronic properties but retains the oxazolidine dione’s planar conformation, as inferred from phenyl derivatives .
  • Synthetic Challenges: Efficient methods for pyridyl-substituted oxazolidine diones are underexplored compared to thiazolidinone hybrids .
  • Toxicity Data : The safety profile of this compound remains uncharacterized, necessitating further study .

Biological Activity

4-(2-Pyridyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure allows for various modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit bacterial protein synthesis : Similar to other oxazolidinones like linezolid, it binds to the bacterial ribosome, preventing translation and thereby inhibiting bacterial growth .
  • Modulate enzyme activity : The compound can act as an inhibitor of various enzymes, which may contribute to its antimicrobial and anticancer properties .
  • Target specific receptors : It may also interact with receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial effects against Gram-positive bacteria, including resistant strains .
  • Anticancer Properties : Preliminary research indicates potential anticancer activity through apoptosis induction in various cancer cell lines. The compound has been tested in vitro against several types of cancer cells, showing promising results .
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by modulating cytokine production in immune cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Anti-inflammatoryMacrophagesReduced cytokine release

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant bacterial infections .
  • Anticancer Activity :
    In a series of experiments involving various cancer cell lines, this compound was shown to induce cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating a mitochondrial pathway for apoptosis induction .
  • Anti-inflammatory Mechanism :
    Research indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Pyridyl)oxazolidine-2,5-dione, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidine-dione derivatives are often prepared by reacting pyridine-containing amines with diketene derivatives under anhydrous conditions . Key reagents include sodium methoxide (for deprotonation) and dichloromethane as a solvent . Purity is verified using HPLC (≥95% purity) and NMR (e.g., 1^1H/13^13C) to confirm structural integrity. Recrystallization in ethanol or acetonitrile is recommended to remove unreacted precursors .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 8.5–7.2 ppm for pyridyl protons, δ 4.5–4.0 ppm for oxazolidine protons) and 13^13C NMR (e.g., carbonyl signals at ~170 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond-length/angle data (e.g., C=O bonds ~1.21 Å, N–C bonds ~1.47 Å) and confirms stereochemistry. Monoclinic systems (space group P21_1) are common for oxazolidine-diones .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in sealed containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in multi-step syntheses?

  • Methodological Answer : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design can identify optimal conditions:

  • Factors : Temperature (25–60°C), solvent (DMF vs. THF), and molar ratio (1:1 vs. 1:1.2) .
  • Response Surface Methodology (RSM) helps model nonlinear relationships. Evidence suggests DMF at 50°C with a 1:1.2 ratio improves yields by 15–20% .

Q. How do electronic effects of the pyridyl substituent influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing pyridyl group enhances electrophilicity at the oxazolidine carbonyl. Computational studies (DFT/B3LYP) show reduced LUMO energy (-1.8 eV) at C5, making it susceptible to nucleophilic attack. Compare with 4-(3-Pyridyl) analogs, where steric hindrance reduces reactivity by 30% . Kinetic assays with amines (e.g., benzylamine) in THF confirm faster ring-opening rates (k = 0.45 M1^{-1}s1^{-1}) .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidine-dione derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assays (e.g., IC50_{50} values) across studies, adjusting for variables like cell lines (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Re-evaluate EC50_{50} values using standardized protocols (e.g., Hill slopes >2 indicate cooperative binding) .
  • Structural Confirmation : Verify compound identity via SCXRD to rule out polymorphism or solvate formation .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility in water/octanol (LogP ~1.2) using GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., COX-2, ΔG ≈ -9.2 kcal/mol) .
  • QM/MM : Calculate reaction pathways for ring-opening (activation energy ~25 kcal/mol) .

Methodological Frameworks

Q. How to design a research proposal linking this compound to a theoretical framework?

  • Answer : Align hypotheses with established theories (e.g., Frontier Molecular Orbital theory for reactivity ). Use a conceptual framework to map variables (e.g., substituent effects → electronic parameters → bioactivity) and select methodologies (e.g., Hammett plots for structure-activity relationships) .

Q. What statistical methods validate reproducibility in oxazolidine-dione synthesis?

  • Answer :

  • Intra-Lab : Calculate relative standard deviation (RSD <5%) across triplicate batches .
  • Inter-Lab : Use Bland-Altman plots to assess agreement in yield data between labs .

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